molecular formula C23H18N2O2 B13438188 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one

Cat. No.: B13438188
M. Wt: 354.4 g/mol
InChI Key: HJAINDDRYWUOTK-UHFFFAOYSA-N
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Description

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one is a chemical compound known for its unique structure and properties It is a derivative of indanone and features a hydrazino group attached to the indanone core

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(1-hydrazinylidene-3-hydroxyinden-2-yl)-2,2-diphenylethanone

InChI

InChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,26H,24H2

InChI Key

HJAINDDRYWUOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=NN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one typically involves the reaction of diphenylacetyl chloride with 3-hydrazino-1H-indene-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(diphenylacetyl)-1H-indene-1,3(2H)-dione: A structurally similar compound with different functional groups.

    2-(diphenylacetyl)-1H-indene-1,3-dione: Another related compound with distinct chemical properties.

Uniqueness

2-(diphenylacetyl)-3-hydrazino-1H-Inden-1-one is unique due to the presence of the hydrazino group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Biological Activity

2-(Diphenylacetyl)-3-hydrazino-1H-Inden-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of 2-(Diphenylacetyl)-3-hydrazino-1H-Inden-1-one typically involves the reaction of hydrazine derivatives with appropriate acylating agents. The synthetic pathway can be summarized as follows:

  • Formation of Indenone : The initial step often includes the synthesis of the indenone core structure through cyclization reactions involving substituted phenyl groups.
  • Hydrazine Reaction : The hydrazine derivative is then reacted with the previously synthesized indenone to form the hydrazino derivative.

Antimicrobial Properties

Research indicates that 2-(Diphenylacetyl)-3-hydrazino-1H-Inden-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study :
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 2-(Diphenylacetyl)-3-hydrazino-1H-Inden-1-one on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell types .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 2-(Diphenylacetyl)-3-hydrazino-1H-Inden-1-one can be influenced by structural modifications. Variations in substituents on the phenyl rings and alterations in the hydrazine moiety have been explored to enhance potency and selectivity.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased antimicrobial activity
Substitution at hydrazine nitrogenEnhanced anticancer efficacy

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